molecular formula C10H11BrO2 B1590505 Methyl 2-(2-bromoethyl)benzoate CAS No. 25109-86-8

Methyl 2-(2-bromoethyl)benzoate

Cat. No. B1590505
CAS RN: 25109-86-8
M. Wt: 243.1 g/mol
InChI Key: ODGOVUCLDAPMKP-UHFFFAOYSA-N
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Patent
US05387582

Procedure details

2-(2-Bromoethyl)-benzoic acid (11.4 g, 50 mmol) is added to a solution of diazomethan in ether at 0° C. The reaction mixture is concentrated in vacuo, and the residue purified by chromatography to give the desired compound as a colourless oil.
Quantity
11.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([OH:8])=[O:7].[N+](=[CH2:15])=[N-]>CCOCC>[Br:1][CH2:2][CH2:3][C:4]1[CH:12]=[CH:11][CH:10]=[CH:9][C:5]=1[C:6]([O:8][CH3:15])=[O:7]

Inputs

Step One
Name
Quantity
11.4 g
Type
reactant
Smiles
BrCCC1=C(C(=O)O)C=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=[N-])=C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCCC1=C(C(=O)OC)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.